
Trimethylbismut
Übersicht
Beschreibung
Trimethylbismuth is an organometallic compound with the chemical formula C₃H₉Bi . It is a member of the triorganylbismuth family, where three organic groups are bonded to a bismuth atom. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
Trimethylbismuth has a wide range of applications in scientific research:
Wirkmechanismus
- The primary targets of trimethylbismuth are not well-documented. However, it is used as a sensitive medium in photon detectors, such as the CaLIPSO detector for high-precision brain PET imaging .
- The exact interaction mechanism remains unclear, but trimethylbismuth likely acts as a prodrug. It may undergo a reductive pathway to generate more active bismuth (Bi³⁺) analog compounds .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Trimethylbismuth plays a significant role in biochemical reactions, particularly in the methylation processes of metalloids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed that microbial methylation of bismuth can lead to the formation of Trimethylbismuth, which is then involved in the biogeochemical cycling of bismuth . The interactions of Trimethylbismuth with enzymes such as methyltransferases facilitate the transfer of methyl groups, thereby influencing various biochemical pathways.
Cellular Effects
Trimethylbismuth has notable effects on different types of cells and cellular processes. It has been reported to induce cytotoxic and genotoxic effects in human cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Trimethylbismuth can lead to alterations in the expression of genes involved in detoxification processes and stress responses . Additionally, it can disrupt cellular metabolism by interfering with the normal functioning of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of Trimethylbismuth involves its interaction with biomolecules at the molecular level. Trimethylbismuth can bind to proteins and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in cellular detoxification, thereby increasing the toxicity of the compound . Additionally, Trimethylbismuth can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethylbismuth can change over time. The stability and degradation of Trimethylbismuth are critical factors that influence its long-term effects on cellular function. Studies have shown that Trimethylbismuth can be detected in blood and exhaled air samples after ingestion, indicating its persistence in the body . Over time, the compound may undergo biotransformation, leading to the formation of other metabolites that can have different effects on cells.
Dosage Effects in Animal Models
The effects of Trimethylbismuth vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, high doses of Trimethylbismuth have been associated with adverse effects such as organ damage and impaired physiological functions . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
Trimethylbismuth is involved in various metabolic pathways, including those related to methylation and detoxification. The compound interacts with enzymes such as methyltransferases and hydrolases, which facilitate its biotransformation and excretion . The metabolic pathways of Trimethylbismuth also involve the formation of intermediate metabolites, which can further participate in biochemical reactions and influence metabolic flux.
Transport and Distribution
The transport and distribution of Trimethylbismuth within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its overall activity and toxicity. For instance, Trimethylbismuth has been detected in blood, urine, and feces, indicating its widespread distribution in the body .
Subcellular Localization
The subcellular localization of Trimethylbismuth is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Post-translational modifications and targeting signals play a crucial role in directing Trimethylbismuth to these compartments. The localization of Trimethylbismuth within cells can affect its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylbismuth can be synthesized through several methods. One common approach involves the reaction of bismuth trichloride with methylmagnesium chloride in tetrahydrofuran (THF). The reaction proceeds as follows:
BiCl3+3CH3MgCl→Bi(CH3)3+3MgCl2
This method yields trimethylbismuth in high purity .
Industrial Production Methods: In industrial settings, trimethylbismuth is often produced using similar organometallic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylbismuth undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, trimethylbismuth can form bismuth oxide.
Substitution: It can react with halogens to form halogenated bismuth compounds.
Reduction: Trimethylbismuth can be reduced to elemental bismuth under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Substitution: Halogens such as chlorine or bromine are commonly used.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are employed.
Major Products Formed:
Oxidation: Bismuth oxide (Bi₂O₃)
Substitution: Halogenated bismuth compounds (e.g., BiCl₃)
Reduction: Elemental bismuth (Bi)
Vergleich Mit ähnlichen Verbindungen
- Trimethylantimony (Sb(CH₃)₃)
- Trimethylarsenic (As(CH₃)₃)
- Trimethylgallium (Ga(CH₃)₃)
Comparison: Trimethylbismuth is unique due to its higher molecular weight and distinct electronic properties compared to its analogs. While trimethylantimony and trimethylarsenic share similar reactivity, trimethylbismuth exhibits different oxidation states and coordination chemistry, making it valuable in specific applications .
Eigenschaften
IUPAC Name |
trimethylbismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Bi/h3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDYYQHYLJDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Bi](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208039 | |
| Record name | Trimethylbismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
| Record name | Trimethyl bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-91-9 | |
| Record name | Trimethylbismuth | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylbismuth | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylbismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylbismuthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLBISMUTH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN5YM172EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of trimethylbismuth?
A1: Trimethylbismuth has the molecular formula (CH3)3Bi and a molecular weight of 254.13 g/mol.
Q2: What is the free ion yield of trimethylbismuth and what does it imply for its application in detectors?
A2: The free ion yield of trimethylbismuth is significantly lower than other similar dielectric liquids, measured at 0.083 ± 0.003. [, ] This low yield means fewer electron-ion pairs are released per incident photon, impacting its sensitivity in high-energy photon detection, particularly for applications like brain PET imaging. [, ]
Q3: Can trimethylbismuth be used as a semiconductor material?
A3: While not a traditional semiconductor, trimethylbismuth has been explored as a component in the development of thin-film thermoelectric materials. Specifically, it has been used in the metal organic chemical vapor deposition (MOCVD) of bismuth telluride (Bi2Te3), a well-known thermoelectric material. [, , ]
Q4: How does the presence of trimethylbismuth affect the growth of other materials in techniques like MOVPE?
A4: Trimethylbismuth acts as a surfactant during the growth of materials like GaInP and GaAs using techniques like MOVPE. [, , ] This surfactant effect can lead to changes in surface structure, influencing crystal ordering, step velocity, and surface roughness. [, ] It can also reduce defect density and unintentional carbon doping. []
Q5: How does trimethylbismuth decompose?
A5: Trimethylbismuth decomposes into methyl radicals and bismuth. Studies have shown that this decomposition can be influenced by factors like temperature, pressure, and the presence of other molecules, such as toluene. [, ]
Q6: Can trimethylbismuth participate in alkyl exchange reactions?
A6: Yes, research suggests that trimethylbismuth can undergo alkyl exchange reactions with other organometallic precursors, such as those containing gallium. This has been observed during the growth of materials like GaAs and GaP by MOVPE. []
Q7: Can trimethylbismuth be produced within the human body?
A7: Yes, trace amounts of trimethylbismuth have been detected in the blood and exhaled air of human volunteers following ingestion of colloidal bismuth subcitrate. [, ] This suggests that the intestinal microbiota may play a role in the biotransformation of bismuth into trimethylbismuth. [, , ]
Q8: Is trimethylbismuth toxic?
A8: Research indicates that trimethylbismuth can induce cytotoxic and genotoxic effects in human cells in vitro. [] Studies comparing various bismuth compounds revealed that the methylated form exhibited higher toxicity compared to bismuth citrate or bismuth glutathione. []
Q9: How is trimethylbismuth relevant to the environment?
A10: Trimethylbismuth is a volatile compound that can be produced by the biomethylation of bismuth by microorganisms, particularly in anaerobic environments like sewage sludge and landfills. [, , ] Its release into the environment raises concerns due to its potential toxicity.
Q10: What are the implications of trimethylbismuth production in landfills?
A11: The detection of trimethylbismuth in landfill gas, alongside other volatile organometallic compounds and volatile organic compounds, highlights the potential for these compounds to be released into the atmosphere, posing environmental and health risks. []
Q11: What are the potential applications of trimethylbismuth?
A11: Trimethylbismuth is being explored for its potential in several applications, including:
- High-energy photon detection: Despite its low free ion yield, research continues to investigate trimethylbismuth as a sensitive medium in liquid ionization chambers for applications like brain PET imaging. [, , , ]
- Thermoelectric devices: Trimethylbismuth serves as a precursor for the MOCVD of bismuth telluride, a key component in thin-film thermoelectric devices. [, , ]
- Quantum dot growth: Trimethylbismuth has shown promise as a surfactant in the growth of telecommunication-wavelength quantum dots using MOVPE, leading to improvements in photoluminescence intensity and wavelength. []
Q12: What are the challenges associated with using trimethylbismuth in various applications?
A12: Some of the challenges include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


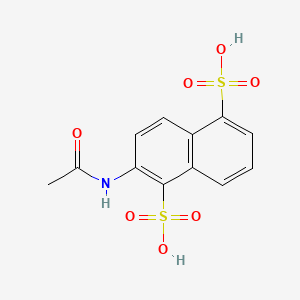
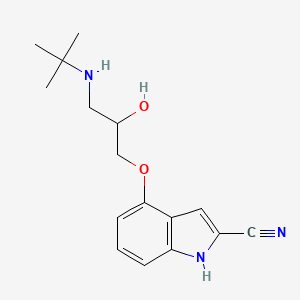
![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
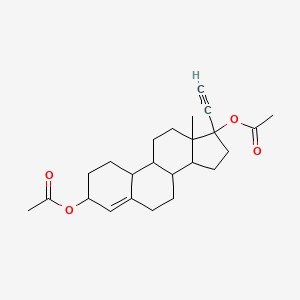
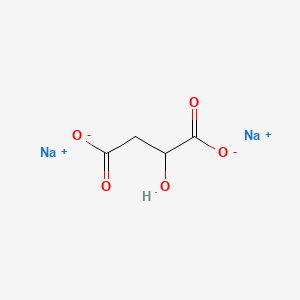
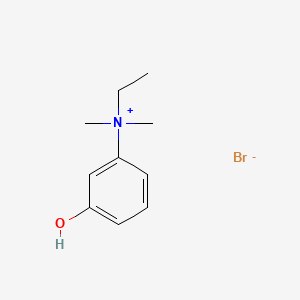
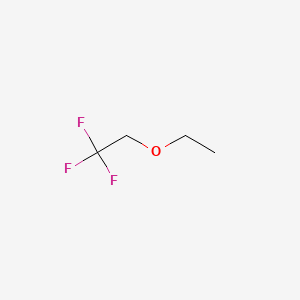
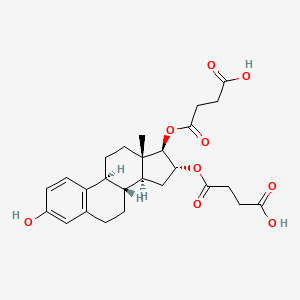
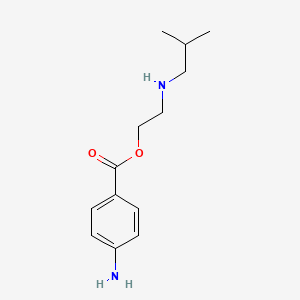
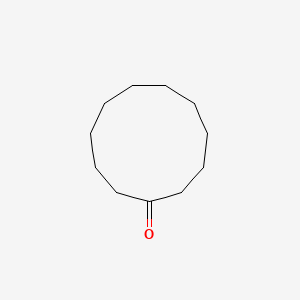

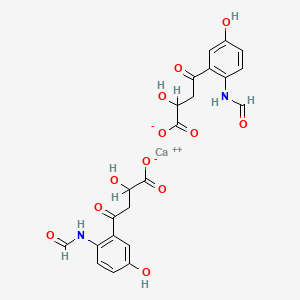
![1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone](/img/structure/B1197899.png)

